molecular formula C12H12N2O B6166049 5-(phenoxymethyl)pyridin-2-amine CAS No. 1250208-45-7

5-(phenoxymethyl)pyridin-2-amine

Cat. No.: B6166049
CAS No.: 1250208-45-7
M. Wt: 200.2
InChI Key:
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Description

5-(phenoxymethyl)pyridin-2-amine is an organic compound with the chemical formula C12H12N2O. It is a white to light beige powder that is used in scientific experiments due to its unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenoxymethyl)pyridin-2-amine typically involves the reaction of 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions. This reaction is facilitated by potassium acetate and bis(diphenylphosphino)ferrocene palladium(II) chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-(phenoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

5-(phenoxymethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

    2-aminopyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.

    Phenoxymethylpenicillin: Although structurally different, this compound also contains a phenoxymethyl group and is used for its antimicrobial properties.

Uniqueness: 5-(phenoxymethyl)pyridin-2-amine is unique due to its specific combination of a phenoxymethyl group attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1250208-45-7

Molecular Formula

C12H12N2O

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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